![molecular formula C10H9ClN2 B14781166 5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine](/img/structure/B14781166.png)
5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its significant structural role in various agrochemicals and pharmaceuticals . The unique structure of this compound makes it a valuable compound in scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine can be achieved through several synthetic routes. Common methods include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These reactions typically involve readily available starting materials and can be performed under various conditions to yield the desired compound. Industrial production methods often utilize these synthetic routes on a larger scale, ensuring the efficient and cost-effective production of the compound.
Analyse Des Réactions Chimiques
5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.
Applications De Recherche Scientifique
5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anti-cancer agent and is being investigated for its therapeutic properties . Additionally, the compound is used in the development of optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .
Mécanisme D'action
The mechanism of action of 5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine can be compared with other similar compounds, such as imidazo[1,2-a]pyridine analogues . While both classes of compounds share a similar core structure, this compound is unique due to its specific substituents and functional groups. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
List of Similar Compounds::Propriétés
Formule moléculaire |
C10H9ClN2 |
|---|---|
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
5-chloro-7-cyclopropylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C10H9ClN2/c11-10-4-8(7-1-2-7)3-9-5-12-6-13(9)10/h3-7H,1-2H2 |
Clé InChI |
IJBZFHPNLPENOA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC3=CN=CN3C(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,3aS,4S,4aR,8aS,9aR)-4-((E)-2-(5-(3-fluorophenyl)pyridin-2-yl)vinyl)-3-methyldecahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14781084.png)
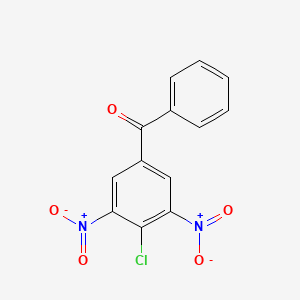
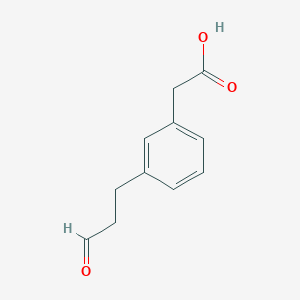

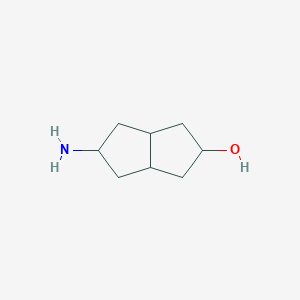
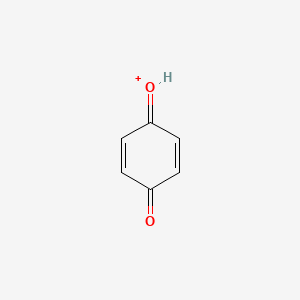
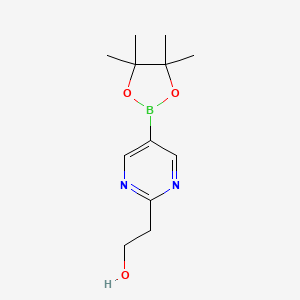
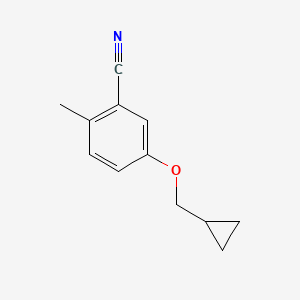
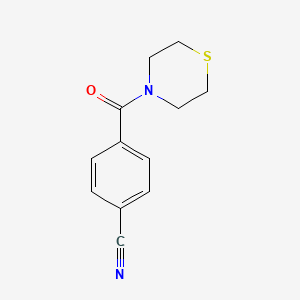


![4-[1-(4-Sulfamoylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]benzoic acid](/img/structure/B14781140.png)

![(4S,12R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B14781143.png)
